![molecular formula C13H22N2O4 B1435274 Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate CAS No. 1445951-28-9](/img/structure/B1435274.png)
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Übersicht
Beschreibung
The compound rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a type of oxazepine . Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
Oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis
The InChI code for rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is 1S/C8H14N2O2/c11-8-7-6 (2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2, (H,10,11)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
Rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a powder with a molecular weight of 170.21 . It has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Conversions
Atypical Spontaneous Conversion in Chemical Synthesis : Sheng et al. (2015) discussed the spontaneous rearrangement of a similar bicyclic lactone to a bicyclic lactam under acid conditions, highlighting the instability and transformation potential of such compounds in chemical synthesis processes (Sheng et al., 2015).
Preparation of Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, indicating the potential of racemic compounds in developing new scaffolds for chemical synthesis (Harmsen et al., 2011).
Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones : Ranade and Georg (2014) reported the synthesis of oxazepinones from β-substituted β-hydroxyaminoaldehydes, demonstrating the use of racemic compounds in the creation of complex chemical structures (Ranade & Georg, 2014).
Kinetic Resolution
Kinetic Resolution of Racemic Carboxylic Acids : Ishihara et al. (2008) conducted a study on the kinetic resolution of racemic carboxylic acids, which could include compounds similar to racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate (Ishihara et al., 2008).
Resolution of Racemic 3-Amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one : Li (2011) described the synthesis and chiral resolution of a racemic compound, emphasizing the importance of resolving racemic mixtures in pharmaceutical applications (Li, 2011).
Biological Evaluation
- Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors : Qian et al. (2018) evaluated phosphonic acid analogues of proline for their ability to inhibit δ1-pyrroline-5-carboxylate reductase, suggesting potential biological applications of racemic compounds (Qian et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (5aR,9aR)-5-oxo-2,3,4,5a,6,7,9,9a-octahydropyrido[4,3-f][1,4]oxazepine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(8-15)18-7-5-14-11(9)16/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBZYFZIPKRBL-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.